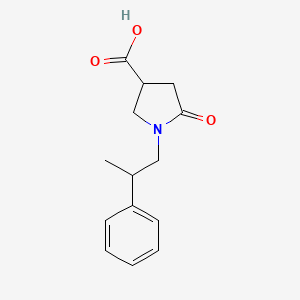
5-オキソ-1-(2-フェニルプロピル)ピロリジン-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It is characterized by a pyrrolidine ring substituted with a phenylpropyl group and a carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug discovery.
Industry: It is utilized in the production of various chemical products and intermediates.
作用機序
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been involved in the synthesis of bioactive compounds with target selectivity .
Result of Action
It is known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement . Companies like ChemScene offer in-stock or backordered impurities and bulk manufacturing services for this compound.
化学反応の分析
Types of Reactions
5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the phenyl or pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of pyrrolidine-3-carboxylic acid, which can be further utilized in different applications .
類似化合物との比較
Similar Compounds
- 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid
- 5-Oxo-1-propyl-2-pyrrolidineacetic acid
- 5-Oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid
Uniqueness
5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its phenylpropyl group enhances its interaction with various molecular targets, making it a valuable compound in research and industrial applications .
特性
IUPAC Name |
5-oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(11-5-3-2-4-6-11)8-15-9-12(14(17)18)7-13(15)16/h2-6,10,12H,7-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFKPSVQQAHHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(CC1=O)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-chloro-3-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2505852.png)
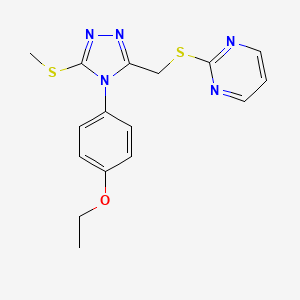
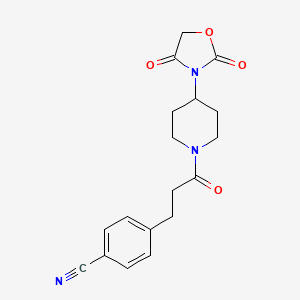
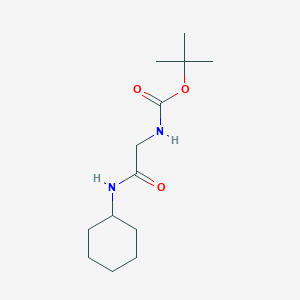
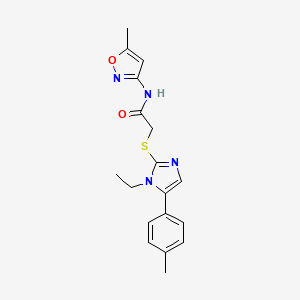

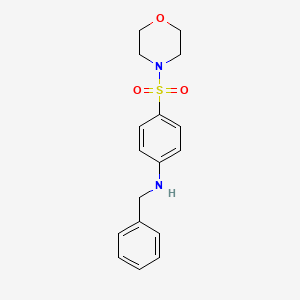
![3-Hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2505866.png)
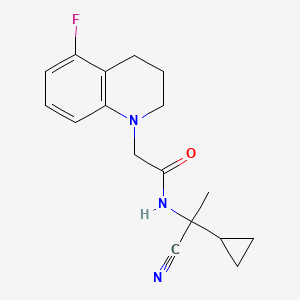
![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2505870.png)
![N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2505872.png)
![2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2505873.png)
![2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2505874.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2505875.png)
